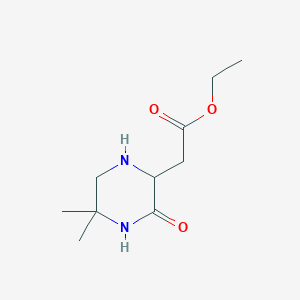![molecular formula C13H10N2O B13891514 Benzonitrile, 3-[(2-oxo-1(2H)-pyridinyl)methyl]- CAS No. 62455-71-4](/img/structure/B13891514.png)
Benzonitrile, 3-[(2-oxo-1(2H)-pyridinyl)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzonitrile, 3-[(2-oxo-1(2H)-pyridinyl)methyl]- is a versatile organic compound with the molecular formula C13H10N2O. It is a derivative of benzonitrile, where the nitrile group is substituted with a 2-oxo-1(2H)-pyridinylmethyl group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of benzonitrile, 3-[(2-oxo-1(2H)-pyridinyl)methyl]- typically involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to yield benzonitrile. This process can be carried out under mild reaction conditions with the use of phase transfer catalysts and solvents like DMF .
Industrial Production Methods: Industrial production methods for benzonitrile derivatives often involve the ammoxidation of toluene, where toluene reacts with ammonia and oxygen at high temperatures to form benzonitrile. This method is advantageous due to its scalability and efficiency .
Types of Reactions:
Oxidation: Benzonitrile derivatives can undergo oxidation reactions to form corresponding benzoic acids.
Reduction: Reduction of benzonitrile can yield benzylamine derivatives.
Substitution: Nitrile groups in benzonitrile can be substituted with various nucleophiles to form a wide range of products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzonitrile, 3-[(2-oxo-1(2H)-pyridinyl)methyl]- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of dyes, coatings, and advanced materials.
Mecanismo De Acción
The mechanism of action of benzonitrile, 3-[(2-oxo-1(2H)-pyridinyl)methyl]- involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Benzonitrile: The parent compound with a simple nitrile group.
3-[(2-Oxo-1,3-benzoxazol-3(2H)-yl)methyl]benzonitrile: A structurally similar compound with a benzoxazole ring instead of a pyridine ring.
3-[(2-Oxo-1-pyrrolidinyl)methyl]benzonitrile: Another derivative with a pyrrolidine ring.
Uniqueness: Benzonitrile, 3-[(2-oxo-1(2H)-pyridinyl)methyl]- is unique due to the presence of the 2-oxo-1(2H)-pyridinyl group, which imparts distinct chemical and biological properties compared to other benzonitrile derivatives.
Propiedades
Número CAS |
62455-71-4 |
|---|---|
Fórmula molecular |
C13H10N2O |
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
3-[(2-oxopyridin-1-yl)methyl]benzonitrile |
InChI |
InChI=1S/C13H10N2O/c14-9-11-4-3-5-12(8-11)10-15-7-2-1-6-13(15)16/h1-8H,10H2 |
Clave InChI |
ADTFNZKIEHMPOZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)N(C=C1)CC2=CC(=CC=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2-ethylhexyl)oxy]-3-methoxyBenzaldehyde](/img/structure/B13891433.png)
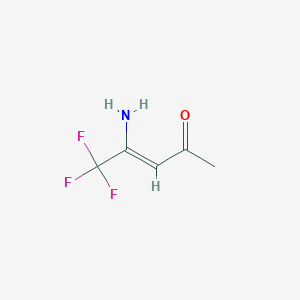
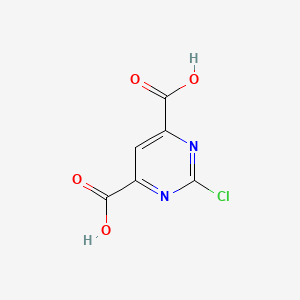

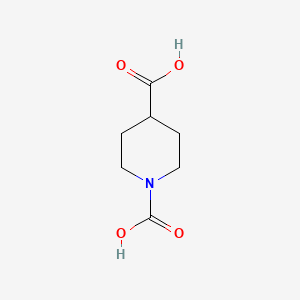
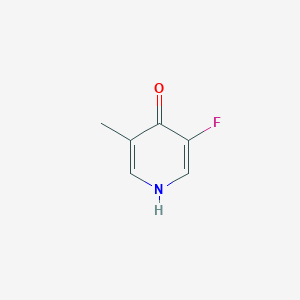

![9-Thia-1-azaspiro[5.5]undecane-2,4-dione](/img/structure/B13891477.png)

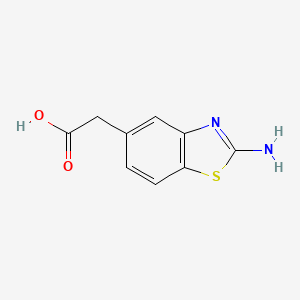
![tert-Butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13891506.png)
![(E)-but-2-enedioic acid;1,1,2,2-tetradeuterio-2-[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine](/img/structure/B13891508.png)

